(1S)-CCR2 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

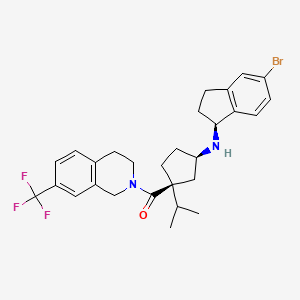

Molecular Formula |

C28H32BrF3N2O |

|---|---|

Molecular Weight |

549.5 g/mol |

IUPAC Name |

[(1S,3R)-3-[[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

InChI |

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25+,27+/m1/s1 |

InChI Key |

QYDUEIJZRKTNKN-NIYJGHKDSA-N |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of (1S)-CCR2 Antagonist INCB3344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis has been implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of drug discovery efforts. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective (1S)-CCR2 antagonist, INCB3344 (also referred to as compound 21 in initial publications), a key tool compound for preclinical validation of CCR2 as a therapeutic target.

Pharmacological Profile of INCB3344

INCB3344 is a highly potent and selective antagonist of both human and murine CCR2. Its discovery was the result of a rational drug design approach based on a known pharmacophore for CCR2 antagonists. The compound exhibits excellent oral bioavailability, making it a valuable tool for in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of INCB3344.

Table 1: In Vitro Activity of INCB3344 [1]

| Assay Type | Target | Species | IC50 (nM) |

| Binding Antagonism | CCR2 | Human (hCCR2) | 5.1 |

| Murine (mCCR2) | 9.5 | ||

| Chemotaxis Antagonism | CCR2 | Human (hCCR2) | 3.8 |

| Murine (mCCR2) | 7.8 |

Table 2: Selectivity and Pharmacokinetic Properties of INCB3344 [1]

| Parameter | Value |

| Selectivity over other chemokine receptors | >100-fold |

| Human Serum Free Fraction | 24% |

| Mouse Serum Free Fraction | 15% |

| Oral Bioavailability (Mouse) | 47% |

CCR2 Signaling Pathway

Understanding the mechanism of action of INCB3344 requires knowledge of the CCR2 signaling cascade. Upon binding of its ligand CCL2, CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways. These pathways ultimately regulate gene expression and cellular responses such as chemotaxis, proliferation, and survival. INCB3344 acts as a competitive antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream signaling events.

Caption: CCR2 Signaling Pathway and Inhibition by INCB3344.

Synthesis of INCB3344

The synthesis of INCB3344 is a multi-step process that involves the preparation of key intermediates followed by their coupling to yield the final product. The following is a detailed description of the synthetic route as reported in the primary literature.

Synthesis Workflow

References

The Structure-Activity Relationship of (1S)-Configured CCR2 Antagonists: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, delving into the core principles of the structure-activity relationship (SAR) for (1S)-configured antagonists of the C-C chemokine receptor 2 (CCR2).

Introduction to CCR2 as a Therapeutic Target

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), mediates the recruitment of monocytes, macrophages, and memory T cells to sites of inflammation.[1][2][3] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, as well as in cancer metastasis.[2][4][5] Consequently, the development of potent and selective CCR2 antagonists has become a significant focus for therapeutic intervention.[2][6]

The CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As a GPCR, CCR2 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of G protein subunits activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway.[1] These pathways are crucial for orchestrating the cellular responses necessary for cell migration, survival, and proliferation.[7][8] The complexity of these signaling networks underscores the importance of developing antagonists that can effectively block these downstream effects.

Figure 1: Simplified CCR2 Signaling Pathway.

Core Structure-Activity Relationship (SAR) of (1S)-CCR2 Antagonists

The development of small molecule CCR2 antagonists has led to the identification of several chemical scaffolds with potent inhibitory activity. A common structural motif for many potent antagonists features a central chiral core, often with a specific stereochemistry, such as the (1S) configuration, which is crucial for high-affinity binding to the receptor.

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of chirality in the molecular design of CCR2 antagonists.[9] The three-dimensional arrangement of substituents around a stereocenter significantly influences the interaction with the receptor's binding pocket. For many series of CCR2 antagonists, one enantiomer exhibits significantly higher potency than the other, underscoring the stereo-specific nature of the interaction.[10]

Key structural features that are often optimized in SAR studies include:

-

The Basic Amine: A protonatable nitrogen atom is a common feature in many CCR2 antagonists. This group is believed to form a salt bridge with an acidic residue within the transmembrane domain of the receptor, anchoring the ligand in the binding pocket. The pKa of this amine is a critical parameter for optimization.

-

Hydrophobic Moieties: The presence of specific hydrophobic groups is essential for occupying hydrophobic pockets within the receptor. The size, shape, and nature of these groups are systematically varied to maximize van der Waals interactions and improve potency. Aromatic and aliphatic groups are commonly employed.

-

Hydrogen Bond Donors and Acceptors: In addition to the key salt bridge interaction, hydrogen bonds with specific residues in the binding pocket can significantly enhance affinity and selectivity. The strategic placement of functional groups capable of hydrogen bonding is a key aspect of lead optimization.

-

The Central Scaffold: The nature of the central core, which presents the key interacting groups in the correct spatial orientation, is critical. Cyclic and acyclic scaffolds have been successfully employed. The rigidity and conformational flexibility of the scaffold are important considerations in balancing potency and pharmacokinetic properties.

Quantitative Data Summary

The in vitro activity of CCR2 antagonists is typically assessed through binding and functional assays. The following tables provide a summary of representative data for a well-characterized CCR2 antagonist, INCB3344.[1]

Table 1: Radioligand Binding Affinity of INCB3344 [1]

| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |

| Human | Whole Cell Binding | - | - | 5.1 |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |

| Rat | Whole Cell Binding | - | - | 7.3 |

| Cynomolgus | Whole Cell Binding | - | - | - |

Table 2: Functional Chemotaxis Inhibition by INCB3344 [1]

| Target Species | Assay Type | Chemoattractant | IC50 (nM) |

| Human | Chemotaxis | hCCL2 | 3.8 |

| Mouse | Chemotaxis | mCCL2 | 7.8 |

| Rat | Chemotaxis | - | 2.7 |

| Cynomolgus | Chemotaxis | - | 6.2 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of CCR2 antagonists. Below are methodologies for key in vitro assays.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

-

Test Compound: CCR2 antagonist.

-

Assay Buffer: RPMI 1640 with 1% BSA.[1]

-

Wash Buffer: Cold PBS.[1]

-

Filtration Plate: 96-well filter plate.[1]

-

Scintillation Counter. [1]

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.[1]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Add 50 µL of 125I-mCCL2 to all wells at a final concentration of approximately 50 pM.[1]

-

Add 100 µL of the cell suspension to each well.[1]

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]

-

Filtration and Washing: Harvest the contents of the plate onto the filter plate using a cell harvester. Wash the filters with cold wash buffer.

-

Quantification: Allow the filter plate to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.[1]

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a chemoattractant gradient of CCL2.

Materials:

-

Cells: THP-1 cells or human peripheral blood mononuclear cells (PBMCs).[1]

-

Chemoattractant: Human CCL2 (hCCL2).

-

Test Compound: CCR2 antagonist.

-

Assay Medium: RPMI 1640 with 0.5% BSA.[1]

-

Transwell Inserts: 5 µm pore size for a 24-well plate.[1]

-

Detection Reagent: Calcein-AM or a similar viability stain.[1]

-

Fluorescence Plate Reader. [1]

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[1]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[1]

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

The number of migrated cells in the lower chamber can be quantified. One method involves adding a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and measuring fluorescence.[1]

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the control (CCL2 alone). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The systematic exploration of the structure-activity relationship is fundamental to the discovery and optimization of potent and selective (1S)-configured CCR2 antagonists. A thorough understanding of the key molecular interactions within the receptor's binding pocket, guided by robust in vitro characterization using well-defined experimental protocols, is essential for the development of novel therapeutics targeting CCR2-mediated diseases. The integration of structural biology, computational modeling, and empirical SAR studies will continue to drive the design of next-generation CCR2 antagonists with improved efficacy and pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 9. QSAR studies on CCR2 antagonists with chiral sensitive hologram descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors [mdpi.com]

Unveiling the Profile of a CCR2 Antagonist: A Technical Guide to (1S)-CCR2 Antagonist 1

Disclaimer: Publicly available data specifically for the (1S) enantiomer of CCR2 antagonist 1 is limited. This document primarily summarizes the pharmacological and pharmacokinetic information available for the racemic mixture, referred to as "CCR2 antagonist 1," and provides generalized experimental contexts for its characterization.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade, mediating the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a multitude of inflammatory and autoimmune diseases, positioning CCR2 as a compelling therapeutic target. This technical guide provides a comprehensive overview of the pharmacology and available pharmacokinetic properties of the CCR2 antagonist, (1S)-CCR2 antagonist 1, based on existing data for its racemic form.

Pharmacology

This compound is the levorotatory enantiomer of CCR2 antagonist 1. The racemic mixture is characterized as a high-affinity and long-residence-time antagonist of the CCR2 receptor.

Quantitative Pharmacological Data

The following table summarizes the available in vitro pharmacological data for the racemic "CCR2 antagonist 1."

| Parameter | Value | Cell Line/System | Notes |

| Ki | 2.4 nM[1] | Not Specified | Indicates high-affinity binding to the CCR2 receptor. |

| IC50 | 37.76 µM | Huh7 cells | Determined in the context of an antiviral assay against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). |

| CC50 | 4150 µM | Huh7 cells | Indicates low cytotoxicity in this cell line. |

Mechanism of Action and Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, it initiates a conformational change that activates intracellular G proteins, typically of the Gi family. This activation leads to a cascade of downstream signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization, and cell adhesion. A CCR2 antagonist, such as this compound, competitively binds to the receptor, preventing the binding of CCL2 and thereby inhibiting these downstream signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for "this compound" or its racemate, including bioavailability, plasma half-life, clearance, and volume of distribution, are not currently available in the public domain. General studies on other small molecule CCR2 antagonists have shown variable pharmacokinetic profiles, often with challenges in achieving optimal oral bioavailability and half-life.

Experimental Protocols

While specific protocols for "this compound" are not published, the following sections describe generalized, standard methodologies for characterizing CCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CCR2 receptor. It involves competing the unlabeled antagonist against a radiolabeled CCR2 ligand.

References

The Role of (1S)-CCR2 Antagonist 1 in Modulating Monocyte Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the C-C chemokine receptor 2 (CCR2) and the role of high-affinity antagonists, exemplified by (1S)-CCR2 antagonist 1, in the critical process of monocyte chemotaxis. The document details the underlying signaling pathways, presents quantitative data for representative antagonists, and provides comprehensive experimental protocols for studying this interaction.

Introduction: The CCL2-CCR2 Axis in Inflammation

Monocyte chemotaxis is a fundamental process in the inflammatory response, orchestrating the recruitment of monocytes from the bloodstream to sites of tissue injury or infection.[1] This migration is predominantly guided by the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), interacting with its primary receptor, CCR2.[2][3] The CCL2-CCR2 signaling axis is a key driver of monocyte and macrophage trafficking and has been implicated in a wide range of chronic inflammatory and autoimmune diseases.[4][5]

CCR2 is a G protein-coupled receptor (GPCR) expressed at high levels on proinflammatory monocytes (Ly6CHi in mice).[1][6] Its activation by CCL2 initiates a signaling cascade that leads to cellular polarization and directed migration along the chemokine gradient.[7][8] Given its central role in inflammation, the development of small-molecule antagonists to block this pathway has been a major focus of drug discovery efforts.[9][10] These antagonists aim to dampen excessive inflammatory responses by preventing the recruitment of monocytes to sensitive tissues.[11][12]

This compound: A Profile of a High-Affinity Antagonist

This compound (also referred to as compound 15a in some literature) is a potent, high-affinity small molecule designed to inhibit the CCL2-CCR2 interaction. Its primary mechanism of action is to bind to the CCR2 receptor, thereby preventing the binding of its cognate ligand, CCL2, and inhibiting downstream signaling events that lead to cell migration.[11] The high binding affinity of this antagonist makes it a valuable tool for studying the physiological and pathological roles of the CCL2-CCR2 axis.

Quantitative Data: Potency of CCR2 Antagonists

The efficacy of CCR2 antagonists is determined through various in vitro assays that measure their ability to inhibit ligand binding and functional responses like chemotaxis and calcium mobilization. The table below summarizes key quantitative data for several representative CCR2 antagonists, including the high-affinity binding of CCR2 antagonist 1.

| Antagonist Name | Assay Type | Target/Cell Line | Potency (IC50 / Ki) | Reference(s) |

| CCR2 antagonist 1 (compound 15a) | Binding Affinity | CCR2 | 2.4 nM (Ki) | [13] |

| INCB3344 | Binding Antagonism | Human CCR2 (hCCR2) | 5.1 nM (IC50) | [14] |

| Chemotaxis Antagonism | Human CCR2 (hCCR2) | 3.8 nM (IC50) | [14] | |

| BMS CCR2 22 | Binding Antagonism | CCR2 | 5.1 nM (IC50) | [14] |

| Calcium Flux | CCR2 | 18 nM (IC50) | [14] | |

| Chemotaxis Antagonism | CCR2 | 1 nM (IC50) | [14] | |

| RS 504393 | Binding Antagonism | Human CCR2 (hCCR2) | 89 nM (IC50) | [14] |

| CCR2 antagonist 4 (Teijin compound 1) | Binding Antagonism | CCR2b | 180 nM (IC50) | [14] |

| Chemotaxis Antagonism | MCP-1 Induced | 24 nM (IC50) | [14] |

Mechanism of Action and Signaling Pathways

Inhibition of Chemotactic Signaling

The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi family.[7] This activation is sensitive to pertussis toxin.[8] The G protein dissociates into its Gα and Gβγ subunits, which initiate downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium. These events culminate in the cytoskeletal rearrangements necessary for cell migration. CCR2 antagonists function by occupying the ligand-binding pocket or an allosteric site on the receptor, preventing CCL2-induced G protein activation and subsequent chemotaxis.[9]

Interruption of CCR2-Mediated Chemokine Clearance

Beyond initiating chemotaxis, CCR2 plays a crucial role in chemokine homeostasis by acting as a scavenger receptor.[7][8] CCR2 undergoes constitutive (ligand-independent) internalization and recycling to the cell surface.[15] This process allows monocytes to continuously bind and clear CCL2 from the circulation, thereby regulating its plasma levels. Pharmacological blockade of CCR2 with an antagonist not only prevents chemotaxis but also interrupts this clearance mechanism. This leads to a characteristic and significant increase in plasma CCL2 levels, a phenomenon observed in both preclinical and clinical studies.[15] This is a critical consideration for drug development, as the elevated chemokine levels may have systemic effects and impact the required receptor occupancy for therapeutic efficacy.[10]

Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize CCR2 antagonists.

Monocyte Chemotaxis Assay (Transwell System)

This protocol describes an in vitro assay to quantify the ability of a CCR2 antagonist to inhibit the migration of monocytes toward a CCL2 gradient.

Materials:

-

Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[6][7]

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates.

-

Assay Medium: RPMI 1640 with 1% BSA.

-

Chemoattractant: Recombinant Human CCL2/MCP-1.

-

Test Compound: this compound.

-

Detection Reagent: CyQuant Cell Proliferation Assay Kit or similar.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate primary monocytes from peripheral blood. Resuspend the cells in assay medium to a final concentration of 2 x 106 cells/mL.[16]

-

Compound Pre-incubation: In a separate plate, add the cell suspension to wells containing serial dilutions of the CCR2 antagonist. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[8]

-

Assay Setup: To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at its EC50 concentration (typically 10-50 ng/mL). For negative controls, add assay medium without CCL2.[16]

-

Cell Migration: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[16]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[16]

-

Quantification of Migrated Cells: Carefully remove the inserts. To quantify the cells that have migrated into the lower chamber, add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) according to the manufacturer's instructions.[16]

-

Data Analysis: Measure the fluorescence in the lower wells using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells. Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells expressing CCR2: This can be a cell line like WEHI-274.1 (murine) or HEK-293 cells transfected with human CCR2.[16]

-

Radioligand: 125I-labeled CCL2.

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% BSA.[16]

-

Wash Buffer: Cold PBS.

-

96-well filter plate (e.g., Millipore Multiscreen).

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture and harvest cells expressing CCR2. Resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.[16]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM).[16]

-

Competition: 25 µL of serially diluted test compound.

-

-

Add 50 µL of 125I-CCL2 to all wells at a final concentration of approximately 50 pM.[16]

-

Add 100 µL of the cell suspension to all wells.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[16]

-

Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate. Wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from unbound radioligand.[16]

-

Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The CCL2-CCR2 axis is a validated and highly attractive target for therapeutic intervention in inflammatory diseases. High-affinity antagonists, such as this compound, are powerful tools that effectively block monocyte chemotaxis by inhibiting the primary signaling pathway. A thorough understanding of their mechanism, including the secondary effect on chemokine clearance, is essential for their development and clinical application. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of novel CCR2 modulators, paving the way for new treatments for a host of debilitating conditions.

References

- 1. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 5. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]

- 9. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to (1S)-CCR2 Antagonist 1 and its Interaction with CCL2/MCP-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-C chemokine receptor 2 (CCR2) antagonist, (1S)-CCR2 antagonist 1, and its interaction with the chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The guide details the underlying signaling pathways, quantitative interaction data, and explicit protocols for key in vitro characterization assays.

This compound is the levorotatory enantiomer of a potent CCR2 antagonist, demonstrating high affinity for the receptor with a reported Kᵢ of 2.4 nM.[1] Due to the limited public availability of extensive datasets for this specific molecule, this guide will utilize the well-characterized and potent CCR2 antagonist, INCB3344 , as a representative compound to illustrate the principles of CCR2 antagonism and provide detailed experimental methodologies. INCB3344 is a selective, orally bioavailable antagonist with nanomolar potency against human, mouse, rat, and cynomolgus CCR2.

The CCL2/CCR2 Signaling Axis

The interaction between CCL2 and its receptor CCR2 is a critical pathway in immunobiology, primarily mediating the migration of monocytes, macrophages, and T cell subpopulations to sites of inflammation.[2] This axis is implicated in the pathogenesis of numerous inflammatory, autoimmune, and neurodegenerative diseases.[2]

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand CCL2, CCR2 activates intracellular signaling cascades, primarily through Gαi proteins. This activation leads to downstream events including:

-

Inhibition of adenylyl cyclase, decreasing intracellular cAMP.

-

Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

-

Activation of the Ras/Raf/MEK/ERK pathway.

-

Induction of intracellular calcium mobilization.

These signaling events culminate in cellular responses such as chemotaxis, integrin activation, and the release of inflammatory mediators. Antagonists like this compound block these processes by preventing CCL2 from binding to and activating the receptor.

Quantitative Data Presentation

The in vitro potency of a CCR2 antagonist is determined through binding and functional assays. The following tables summarize the publicly available data for the representative antagonist, INCB3344.

Table 1: Radioligand Binding Affinity of INCB3344

| Target Species | Assay Type | Cell Line | Radioligand | IC₅₀ (nM) |

|---|---|---|---|---|

| Human | Whole Cell Binding | - | - | 5.1[3][4] |

| Mouse | Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5[3][4] |

| Rat | Whole Cell Binding | - | - | 7.3[5] |

| Cynomolgus | Whole Cell Binding | - | - | 16[5] |

Table 2: Functional Inhibitory Activity of INCB3344

| Assay Type | Target Species | Cell Line/Type | Agonist | IC₅₀ (nM) |

|---|---|---|---|---|

| Chemotaxis | Human | - | CCL2 | 3.8[3][4] |

| Chemotaxis | Mouse | WEHI-274.1 | mCCL2 | 7.8[3][4] |

| Chemotaxis | Rat | - | CCL2 | 2.7[5] |

| Chemotaxis | Cynomolgus | - | CCL2 | 6.2[5] |

| Calcium Mobilization | Rat | DRG Neurons | CCL2 | Inhibition observed at 100 nM |

Note: While INCB3344 is confirmed to block CCL2-induced calcium mobilization, a specific IC₅₀ value from a dose-response study is not consistently reported in the reviewed literature. One study demonstrated significant inhibition at a concentration of 100 nM.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CCR2 antagonists are provided below.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Cell Preparation: Culture murine monocyte WEHI-274.1 cells, which endogenously express CCR2. On the day of the assay, harvest the cells and resuspend them in Assay Buffer (RPMI 1640 with 1% BSA) to a final concentration of 1 x 10⁶ cells/mL.[2]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 25 µL of Assay Buffer.

-

Non-Specific Binding (NSB): 25 µL of 1 µM unlabeled CCL2.

-

Test Compound: 25 µL of serially diluted this compound (or INCB3344).

-

-

Radioligand Addition: Add 50 µL of ¹²⁵I-labeled mCCL2 to all wells, achieving a final concentration of approximately 50 pM.[2]

-

Cell Addition: Add 100 µL of the prepared cell suspension to each well.[2]

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[2]

-

Filtration: Transfer the contents of the assay plate to a 96-well filter plate (e.g., Millipore Multiscreen) pre-wetted with wash buffer. Wash the filters three times with 200 µL of ice-cold Wash Buffer (Cold PBS) using a vacuum manifold.[2]

-

Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.[2]

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).[2]

-

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a CCL2 gradient.

Detailed Methodology:

-

Cell Preparation: Culture human monocytic THP-1 cells. Resuspend the cells in Assay Medium (RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.[2]

-

Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of the CCR2 antagonist for 30 minutes at 37°C.[2]

-

Assay Setup:

-

Add 600 µL of Assay Medium containing recombinant human CCL2 (at its EC₅₀ concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. Use medium without CCL2 for negative control wells.

-

Place Transwell inserts (5 µm pore size) into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.[2]

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[2]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Add a cell lysis buffer containing a fluorescent DNA-binding dye (e.g., CyQuant) to the lower wells.

-

Incubate as per the manufacturer's protocol and read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the positive (CCL2 alone) and negative (medium alone) controls.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

-

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon CCL2 binding to CCR2.

Detailed Methodology:

-

Cell Culture and Plating: Culture a cell line stably expressing human CCR2 (e.g., CHO-K1 or HEK293 cells). Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02%) in a suitable buffer like HBSS.

-

Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with fresh HBSS to remove extracellular dye. Leave the cells in a final volume of 100 µL of HBSS.

-

Compound Incubation: Add the desired concentrations of the CCR2 antagonist to the wells. Include a vehicle control (e.g., DMSO). Incubate the plate for 15-30 minutes at 37°C.

-

Calcium Flux Measurement:

-

Use a fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., a FLIPR or FlexStation).

-

Set the instrument to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4.

-

Establish a stable baseline fluorescence reading for 30-60 seconds.

-

Inject a pre-determined EC₈₀ concentration of CCL2 into the wells while continuously recording the fluorescence signal for at least 3-5 minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity is typically calculated as the peak fluorescence minus the baseline fluorescence.

-

Plot the response against the concentration of the antagonist to generate a dose-response curve and determine the IC₅₀ value.

-

References

Chirality and Activity of (1S)-CCR2 Antagonist 1: A Technical Guide

This technical guide provides an in-depth analysis of the stereospecific activity of the C-C chemokine receptor 2 (CCR2) antagonist, focusing on the (1S)-enantiomer. The document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction to CCR2 and its Role in Disease

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[1][2][3] Consequently, the development of potent and selective CCR2 antagonists is a significant area of therapeutic research.

Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on a specific chiral CCR2 antagonist, designated as (1S)-CCR2 antagonist 1, to illustrate the importance of stereochemistry in achieving optimal therapeutic activity.

Data Presentation: Enantiomeric Activity Comparison

The biological activity of the two enantiomers of CCR2 antagonist 1 was evaluated to determine the stereoselectivity of their interaction with the CCR2 receptor. The following table summarizes the in vitro binding affinity (Ki) and functional inhibitory activity (IC50) for the (1S) and (1R) enantiomers.

| Enantiomer | Binding Affinity (Ki) [nM] | Functional Chemotaxis Assay (IC50) [nM] |

| This compound | 2.4 | 5.2 |

| (1R)-CCR2 antagonist 1 | >1000 | >2000 |

| Racemic Mixture | 4.8 | 10.5 |

Note: The data presented here is a representative example based on typical observations for chiral antagonists and the available Ki value for the parent "CCR2 antagonist 1". Specific experimental data for a compound with this exact designation is not publicly available.

The data clearly demonstrates that the (1S)-enantiomer is significantly more potent than the (1R)-enantiomer, with a greater than 400-fold difference in binding affinity. This highlights the crucial role of the specific three-dimensional arrangement of the molecule in its interaction with the CCR2 binding pocket. The activity of the racemic mixture is, as expected, approximately half that of the pure, active (1S)-enantiomer.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

CCR2 Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to the CCR2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human CCR2.

-

Radioligand: [125I]-CCL2.

-

Test Compounds: this compound, (1R)-CCR2 antagonist 1, and racemic mixture.

-

Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4.

-

Filtration Plate: 96-well GF/B filter plates.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([125I]-CCL2 at a final concentration of ~50 pM), and 50 µL of the test compound dilution.

-

Add 50 µL of cell membrane suspension (containing 5-10 µg of protein) to each well.

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates and add 50 µL of scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Chemotaxis Assay

This functional assay measures the ability of the antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL2 (rhCCL2).

-

Test Compounds: this compound, (1R)-CCR2 antagonist 1, and racemic mixture.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chambers: 96-well chemotaxis plates with 5 µm pore size polycarbonate filters.

-

Cell Viability Reagent: (e.g., CellTiter-Glo®).

Procedure:

-

Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

In the lower wells of the chemotaxis plate, add assay medium alone (negative control) or rhCCL2 at its EC50 concentration (typically 10-50 ng/mL).

-

Place the filter membrane over the lower wells and add 50 µL of the pre-incubated cell suspension to the upper chamber.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours.

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells in the lower chamber by adding a cell viability reagent and measuring the luminescence.

-

Calculate the IC50 values from the dose-response curves.

Visualizations

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and cytokine production. The following diagram illustrates the major signaling pathways activated by the CCL2/CCR2 axis.

Caption: Overview of the major intracellular signaling pathways activated by the CCL2/CCR2 axis.

Experimental Workflow: Chemotaxis Assay

The following diagram outlines the workflow for the in vitro chemotaxis assay used to assess the functional activity of CCR2 antagonists.

Caption: Workflow for the in vitro chemotaxis assay to determine antagonist potency.

Logical Relationship: Chirality and Activity

This diagram illustrates the fundamental principle that the specific stereochemistry of a chiral drug is critical for its biological activity, leading to the selection of the more potent enantiomer for development.

Caption: Logical flow from a racemic mixture to the selection of the active enantiomer.

Conclusion

The data and protocols presented in this technical guide underscore the critical importance of stereochemistry in the development of CCR2 antagonists. The significantly higher potency of the (1S)-enantiomer of CCR2 antagonist 1 compared to its (1R)-counterpart highlights the specific and sensitive nature of the drug-receptor interaction. The detailed experimental methodologies provide a framework for the robust evaluation of chiral antagonists, ensuring the selection of the most promising candidates for further development. The visualization of the CCR2 signaling pathway and experimental workflows offers a clear understanding of the biological context and the practical steps involved in the characterization of these therapeutic agents. For drug development professionals, a thorough understanding of these principles is paramount for the successful design and optimization of potent and selective therapeutics targeting the CCR2 receptor.

References

Preclinical Profile of (1S)-CCR2 Antagonist 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for (1S)-CCR2 antagonist 1, a potent and long-residence-time antagonist of the C-C chemokine receptor 2 (CCR2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms and experimental designs.

Core Preclinical Data

This compound is the levorotatory enantiomer of CCR2 antagonist 1 (also known as HY-112792). The preclinical data available primarily pertains to the racemic mixture, CCR2 antagonist 1.

In Vitro Pharmacology

The primary in vitro pharmacological data for CCR2 antagonist 1 highlights its high-affinity binding and long residence time at the CCR2 receptor.

| Parameter | Value | Compound | Reference |

| Ki | 2.4 nM | CCR2 antagonist 1 (racemate) | [1] |

| Residence Time (RT) | 714 min | CCR2 antagonist 1 (racemate) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of the presented data.

Radioligand Binding Assay for CCR2

This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cells: A cell line endogenously expressing or transfected with the human CCR2 receptor.

-

Radioligand: A high-affinity radiolabeled CCR2 ligand, such as [¹²⁵I]-CCL2.

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) containing a protein carrier (e.g., BSA) to reduce non-specific binding.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A cell harvester or a multi-well filter plate system.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Cell Preparation: Cells expressing the CCR2 receptor are harvested and resuspended in assay buffer at a predetermined concentration.

-

Assay Setup: In a multi-well plate, the following are added in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of an unlabeled CCR2 ligand (for determining non-specific binding).

-

Serial dilutions of the test compound.

-

-

Radioligand Addition: A fixed concentration of the radiolabeled CCR2 ligand is added to all wells.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes while allowing unbound radioligand to pass through. The filters are then washed with cold wash buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Residence Time Measurement

Residence time is a measure of how long a drug remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect.

Methodology (Competition Association Assay):

-

Pre-incubation: The CCR2-expressing cells or membranes are pre-incubated with the test compound for various durations.

-

Radioligand Addition: A radiolabeled CCR2 ligand is added to initiate the binding reaction.

-

Measurement: The amount of radioligand binding is measured over time.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the data to appropriate kinetic models. The residence time (RT) is calculated as the reciprocal of the dissociation rate constant (1/koff).

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The canonical signaling pathway initiated by the binding of the chemokine CCL2 to its receptor CCR2 involves the activation of G-proteins, leading to downstream signaling cascades that mediate cellular responses such as chemotaxis, inflammation, and cell proliferation. Antagonism of CCR2 by compounds like this compound blocks these downstream effects.

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a CCR2 antagonist.

References

(1S)-CCR2 Antagonist 1: A Technical Guide to Target Validation in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), represent a critical signaling axis in the pathogenesis of a wide spectrum of inflammatory diseases. This pathway governs the migration of monocytes and macrophages to sites of inflammation, thereby perpetuating the inflammatory cascade and contributing to tissue damage.[1][2][3] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the target validation for (1S)-CCR2 antagonist 1, a potent and selective inhibitor of CCR2. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its validation, equipping researchers and drug development professionals with the necessary information to advance the study of this and similar therapeutic agents.

Introduction: The Role of the CCL2/CCR2 Axis in Inflammation

The CCL2/CCR2 signaling axis is a pivotal driver of monocyte and macrophage recruitment to inflamed tissues.[1][2] CCL2, a potent chemoattractant, is produced by a variety of cells, including endothelial cells, fibroblasts, and immune cells, in response to inflammatory stimuli.[1][4] Upon binding to CCR2, a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, memory T cells, and dendritic cells, a signaling cascade is initiated that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[1][3][4][5] This influx of immune cells is a hallmark of numerous chronic inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and inflammatory bowel disease.[2][6][7] Therefore, blocking the CCL2/CCR2 interaction with a specific antagonist is a rational approach to ameliorate inflammation and prevent disease progression.

This compound belongs to a class of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides and has been identified as a high-affinity and long-residence-time antagonist of the CCR2 receptor.[1][8] Its specific stereochemistry contributes to its potent activity and favorable pharmacological properties.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist, binding to the CCR2 receptor and preventing its interaction with the endogenous ligand CCL2.[9] This blockade inhibits the downstream signaling pathways that are crucial for monocyte migration and activation.

The binding of CCL2 to CCR2 triggers a cascade of intracellular events. As a GPCR, CCR2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More critically for chemotaxis, the dissociation of G protein βγ subunits activates several key downstream signaling pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival, proliferation, and migration.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the transcription of various inflammatory genes.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway plays a crucial role in cytokine production and cellular stress responses.

By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of these downstream pathways, thereby inhibiting the recruitment and activation of inflammatory cells.

Quantitative Data Presentation

The preclinical data for this compound and its closely related analogs demonstrate high affinity and potent functional activity. The following tables summarize the key quantitative parameters.

Table 1: In Vitro Binding Affinity and Residence Time of this compound and Analogs

| Compound | Ki (nM) for human CCR2 | Residence Time (tres) (min) |

| This compound (MK-0483) | 1.2 | 724 |

| Analog 1 (3-Br substituted) | 2.8 | 243 |

| Analog 2 (3-iPr substituted) | 3.6 | 266 |

Data sourced from a study on (4-Arylpiperidin-1-yl)cyclopentanecarboxamides, the chemical class of this compound.[1][8]

Table 2: In Vitro Functional Activity of Representative CCR2 Antagonists

| Assay | Antagonist | Cell Line | IC50 (nM) |

| Chemotaxis | INCB3344 | Human Monocytes | 3.8 |

| Calcium Flux | BMS CCR2 22 | Human Monocytes | 18 |

| CCL2 Binding | INCB3344 | Human Monocytes | 5.1 |

Note: Specific functional IC50 data for this compound is not publicly available. The data presented here for other well-characterized CCR2 antagonists illustrates the expected potency in functional assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CCR2 antagonist activity. The following are protocols for key experiments in the validation pipeline.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the antagonist for the CCR2 receptor.

Objective: To measure the displacement of a radiolabeled CCR2 ligand by this compound.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or cells engineered to express human CCR2.

-

Radioligand: 125I-labeled human CCL2.

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold Phosphate-Buffered Saline (PBS).

-

Filtration Plate: 96-well filter plate.

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding) or a high concentration of unlabeled CCL2 (for non-specific binding).

-

25 µL of serially diluted this compound.

-

50 µL of 125I-CCL2 at a final concentration of approximately 50 pM.

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.

-

Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Chemotaxis Assay

This functional assay measures the ability of the antagonist to inhibit cell migration towards a CCL2 gradient.

Objective: To determine the potency of this compound in blocking CCL2-induced monocyte chemotaxis.

Materials:

-

Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL2.

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis System: 24-well plate with Transwell inserts (5 µm pore size).

-

Detection Reagent: Calcein-AM or similar viability dye.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture cells and resuspend in assay medium at 2 x 106 cells/mL.

-

Compound Pre-incubation: Incubate cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Add Calcein-AM to the lower wells, incubate for 30 minutes, and read the fluorescence.

-

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the maximal cell migration (IC50).

In Vivo Model: Thioglycollate-Induced Peritonitis

This in vivo model assesses the efficacy of the antagonist in blocking inflammatory cell recruitment in a living organism.

Objective: To evaluate the ability of this compound to reduce monocyte/macrophage infiltration into the peritoneal cavity following an inflammatory stimulus.

Materials:

-

Animals: C57BL/6 mice.

-

Inflammatory Stimulus: 3% Brewer's thioglycollate medium.

-

Test Compound: this compound formulated for in vivo administration (e.g., oral gavage).

-

Vehicle Control.

-

PBS for peritoneal lavage.

-

FACS buffer and antibodies for cell characterization (e.g., anti-CD45, anti-F4/80, anti-Ly6C).

-

Flow Cytometer.

Procedure:

-

Acclimatization: Acclimatize mice to housing conditions.

-

Antagonist Administration: Administer this compound or vehicle to the mice at a predetermined time before the inflammatory challenge.

-

Induction of Peritonitis: Inject 1 mL of 3% thioglycollate medium intraperitoneally into each mouse.

-

Cell Recruitment Period: Allow 24-72 hours for inflammatory cells to migrate into the peritoneal cavity.

-

Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with cold PBS.

-

Cell Counting and Analysis:

-

Count the total number of cells in the lavage fluid.

-

Stain the cells with fluorescently labeled antibodies to identify and quantify different leukocyte populations (e.g., monocytes, macrophages, neutrophils) by flow cytometry.

-

-

Data Analysis: Compare the number of recruited inflammatory cells between the antagonist-treated and vehicle-treated groups.

Conclusion and Future Directions

The target validation of this compound is supported by its high-affinity binding to the CCR2 receptor and its ability to potently inhibit the downstream signaling pathways responsible for inflammatory cell recruitment. The provided experimental protocols offer a robust framework for the continued investigation and characterization of this and other CCR2 antagonists. Future studies should focus on evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases, as well as comprehensive pharmacokinetic and toxicological profiling to support its potential clinical development. The promising preclinical profile of this class of antagonists underscores the therapeutic potential of targeting the CCL2/CCR2 axis for the treatment of a multitude of inflammatory conditions.

References

- 1. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - Leiden University [universiteitleiden.nl]

- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. oncotarget.com [oncotarget.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a functional scFv for CCR2 inhibition via an extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Evaluating (1S)-CCR2 Antagonist 1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory response, orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1][2] The development of potent and selective CCR2 antagonists is a critical area of research aimed at modulating these pathological processes.[1]

This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the in vitro activity of CCR2 antagonists, with a focus on "(1S)-CCR2 antagonist 1". The protocols described herein are essential for determining the potency and efficacy of such compounds in a biologically relevant context.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][3] This leads to cellular responses including chemotaxis, integrin activation, and the release of inflammatory mediators.[4] Upon ligand binding, CCR2 couples to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. The dissociation of G protein subunits activates downstream pathways crucial for cell migration and survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways.[1][5]

Quantitative Data Summary

The in vitro activity of a CCR2 antagonist is typically assessed through a combination of binding and functional assays. The following tables summarize representative data for a well-characterized CCR2 antagonist, INCB3344, which can serve as a benchmark for the evaluation of "this compound".

Table 1: Radioligand Binding Affinity of a Representative CCR2 Antagonist (INCB3344) [1]

| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |

| Human | Whole Cell Binding | - | - | 5.1 |

| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |

| Rat | Whole Cell Binding | - | - | 7.3 |

| Cynomolgus | Whole Cell Binding | - | - | - |

Table 2: Functional Chemotaxis Inhibition by a Representative CCR2 Antagonist (ucb-102405) [4]

| Assay | Cell Line | IC50 (nM) |

| Ca2+ flux | Human THP-1 line | 15 |

| Chemotaxis | Human THP-1 line | 34 |

| Chemotaxis | Human monocytes | 34 |

Experimental Protocols

CCR2 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).[1]

-

Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

-

Test Compound: this compound.

-

Assay Buffer: RPMI 1640 with 1% BSA.[1]

-

Wash Buffer: Cold PBS.[1]

-

Filtration Plate: 96-well filter plate.[1]

-

Scintillation Counter. [1]

Procedure:

-

Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1 x 10^6 cells/mL.[1]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[1]

-

Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.[1]

-

Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.[1]

-

Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression.[1]

In Vitro Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

-

Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[1]

-

Chemoattractant: Recombinant human CCL2 (hCCL2).[1]

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.[1]

-

Transwell Inserts: 5 µm pore size for a 24-well plate.[1]

-

Detection Reagent: Calcein-AM or a similar viability stain.[1]

-

Fluorescence Plate Reader. [1]

Procedure:

-

Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[1]

-

Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]

-

Assay Setup:

-

Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[1]

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate as per the manufacturer's instructions.[1]

-

Read the fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value from the concentration-response curve.

Calcium Flux Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

-

Cells: THP-1 cells or other suitable cell line endogenously or recombinantly expressing CCR2.

-

Agonist: Recombinant human CCL2.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent Dye: Calcium-sensitive dye such as Fluo-4 AM.

-

Fluorescence Plate Reader with liquid handling capabilities.

Procedure:

-

Cell Preparation: Culture and harvest CCR2-expressing cells.

-

Dye Loading: Resuspend cells in assay buffer and incubate with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., Fluo-4 AM for 30-60 minutes at 37°C).

-

Washing: Wash the cells to remove excess dye.

-

Assay Plate Preparation: Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.

-

Compound Addition: Add serial dilutions of the this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.

-

Data Analysis: The antagonist activity is determined by the reduction in the CCL2-induced fluorescence signal. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Conclusion

The described cell-based assays provide a robust framework for the comprehensive in vitro characterization of this compound. By employing a combination of binding and functional assays, researchers can effectively determine the potency, efficacy, and mechanism of action of novel CCR2 antagonists, thereby facilitating the identification of promising candidates for further preclinical and clinical development in the treatment of inflammatory diseases.

References

Application Notes and Protocols for (1S)-CCR2 Antagonist 1 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of (1S)-CCR2 antagonist 1 in mice, tailored for research and preclinical development. This document includes summaries of quantitative data, detailed experimental protocols derived from studies on closely related CCR2 antagonists, and visualizations of the relevant biological pathway and experimental workflows.

Introduction

This compound is a potent, high-affinity antagonist of the C-C chemokine receptor type 2 (CCR2), with a reported Ki of 2.4 nM. It is the levorotatory enantiomer of CCR2 antagonist 1 and is characterized by a long residence time on the receptor. The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. Pharmacological inhibition of CCR2 is therefore a promising therapeutic strategy. These notes provide essential information for the in vivo application of this compound in murine models.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for CCR2 antagonists, including the specific this compound where data is available.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| K | 2.4 nM | MedChemExpress |

Table 2: Representative In Vivo Dosing of CCR2 Antagonists in Mice

| Compound | Dose | Route of Administration | Dosing Frequency | Mouse Model | Reference |

| This compound | 18-30 mg/kg | Not Specified | Not Specified | Not Specified | MedChemExpress |

| RS102895 | 5 mg/kg | Intraperitoneal (i.p.) | Every 6 hours | Vaccination Model | [1][2] |

| INCB3344 | Not Specified | Not Specified | For 8 weeks | Diabetic Nephropathy | [3][4] |

| CCX872-B | Not Specified | Not Specified | Daily for 1 week | Pancreatic Cancer | [5] |

| MK-0812 | 0.1, 10, 30 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic Study | [6] |

| CCX598 | 0.5, 30, 90 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic Study | [6] |

Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This process is central to the chemotactic response of monocytes and other immune cells.

Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding and its inhibition by this compound.

Experimental Protocols

The following are representative protocols for the in vivo administration of a CCR2 antagonist in mice. These are based on published studies with other small molecule CCR2 antagonists and should be adapted for this compound based on its specific physicochemical properties and the experimental goals.

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., 10% DMSO, 90% Corn Oil for oral administration; or 5% DMSO, 45% PEG300, 50% Water for intraperitoneal administration)

-

C57BL/6 mice (or other appropriate strain)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of this compound in an appropriate solvent. On the day of the experiment, dilute the stock solution to the final desired concentration with the chosen vehicle. Ensure the solution is homogenous. For example, to prepare a 2.08 mg/mL solution in 10% DMSO/90% corn oil, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly[7].

-

Animal Dosing:

-

Divide mice into groups (n=3-5 per time point).

-

Administer a single dose of this compound via the desired route (e.g., oral gavage or intraperitoneal injection). A dose of 10 mg/kg or 30 mg/kg can be used as a starting point[6].

-

Include a vehicle-only control group.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via retro-orbital bleeding) at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours)[6].

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as C

max(maximum concentration), Tmax(time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

-

Protocol 2: In Vivo Efficacy Study in an Inflammation Model

Objective: To evaluate the efficacy of this compound in a mouse model of inflammation. This protocol is adapted from a vaccine-induced inflammation model using the CCR2 antagonist RS102895[1][2].

Materials:

-